molecular formula C13H14ClN3O B2704336 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 892287-56-8

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2704336
CAS No.: 892287-56-8
M. Wt: 263.73
InChI Key: HMUISDLOWZZRNR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound characterized by a central azaspiro[4.5]decane core substituted with a 4-chlorophenyl group and additional nitrogen atoms. Its molecular formula is C₁₄H₁₄ClN₃O, with a molecular weight of 275.74 g/mol (calculated). Key physicochemical properties include a logP of ~4.425 (indicating moderate lipophilicity) and a polar surface area of 37.322 Ų, which may influence its bioavailability and pharmacokinetic profile .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUISDLOWZZRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave irradiation. This method is preferred due to its efficiency and higher yields compared to conventional methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a more sustainable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with DNA gyrase in bacterial cells, leading to its antibacterial properties .

Comparison with Similar Compounds

Key Observations:

  • Fluorinated analogs (e.g., 3-F-phenyl) may enhance metabolic stability .
  • Ring System Modifications : Compounds with diaza (two nitrogen atoms) instead of triaza systems (e.g., 1,4-diazaspiro derivatives) exhibit distinct electronic profiles, affecting binding affinity to biological targets .
  • Functional Groups : Hydroxy and methoxy substituents (e.g., in ) improve solubility but may reduce blood-brain barrier penetration .

Physicochemical and Commercial Considerations

  • logP and Solubility : The target compound’s logP (~4.425) suggests moderate lipophilicity, comparable to analogs like 8-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (logP 4.425) . However, its discontinued status contrasts with the commercial availability of methylphenyl and fluorophenyl variants .
  • Synthesis Challenges : The spirocyclic architecture requires specialized synthetic routes, such as those involving SHELX software for crystallographic refinement , which may limit large-scale production.

Biological Activity

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 265.73 g/mol

Synthesis

The synthesis of this compound typically involves a multicomponent reaction. A common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave irradiation. This method is preferred due to its efficiency and higher yields compared to conventional methods .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It interacts with bacterial DNA gyrase, a crucial enzyme for bacterial replication. This interaction inhibits bacterial growth, suggesting potential use as an antibacterial agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it showed a notable cytotoxic effect on human melanoma cells (VMM917), inducing cell cycle arrest at the S phase and reducing melanin production . The selective cytotoxicity was quantified as a 4.9-fold increase in effectiveness against cancer cells compared to normal cells.
  • Mechanism of Action : The mechanism underlying its anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Detailed investigations are ongoing to elucidate these pathways further .

Other Therapeutic Applications

In addition to its antimicrobial and anticancer properties, this compound is being investigated for other therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, although detailed mechanisms remain to be fully understood.
  • Antiviral Properties : There is emerging interest in evaluating its efficacy against viral infections; however, substantial data is still required .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityInhibits DNA gyrase; effective against bacterial strains,
Anticancer EffectsInduces cytotoxicity in melanoma cells; cell cycle arrest at S phase
Mechanism of ActionInteraction with enzymes involved in cell proliferation
Anti-inflammatoryPotential effects observed; further research needed,
Antiviral PotentialUnder investigation; data limited,

Case Studies

A notable case study involved the evaluation of the compound's effects on human melanoma cells. The study utilized MTT assays and flow cytometry to assess cytotoxicity and cell cycle dynamics. Results indicated that treatment with the compound led to significant reductions in cell viability and alterations in cell cycle progression, highlighting its potential as a novel therapeutic agent for melanoma treatment .

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